molecular formula C10H22O B1352645 7-Methylnonan-1-ol CAS No. 33234-93-4

7-Methylnonan-1-ol

Cat. No.: B1352645
CAS No.: 33234-93-4
M. Wt: 158.28 g/mol
InChI Key: BJKXZCGJAOWNTN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Boiling Point : Approximately 320°C .

Scientific Research Applications

Production in Escherichia coli

7-O-Methyl aromadendrin (7-OMA), a compound related to 7-Methylnonan-1-ol, has been produced in Escherichia coli. This process involves various plant biosynthetic pathways, demonstrating the potential for large-scale production of such natural flavonoids with medicinal applications. This development is significant for producing valuable natural flavonoids in quantity using bacterial cell factories (Malla, Koffas, Kazlauskas, & Kim, 2011).

Anti-Dengue and Antifungal Properties

Research on a compound structurally similar to this compound showed promising antifungal activity against selected fungal strains and potential inhibitory activity against dengue envelope protein. This study highlights the therapeutic relevance of such compounds in treating dengue and fungal infections (Abu-Izneid, Rauf, Bawazeer, Wadood, & Patel, 2018).

Electroanalytical Detection

A study demonstrated the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine, a related compound. This has implications for simpler and more economic methodologies in detecting biomarkers like 7-methylguanine in biological samples, including urine (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).

Inhibition of DNA Repair Enzymes

7-Methylguanine, a related compound, has been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP-1), making it a potential anticancer drug candidate. This research offers insights into the intermolecular interactions and mechanisms by which such compounds can be used in cancer therapy (Nilov et al., 2020).

Anti-Inflammatory Effects

7-O-Methylnaringenin, a compound similar to this compound, extracted from Rhododendron speciferum, was found to haveanti-inflammatory effects in vitro. The study showed that this compound could downregulate various inflammatory cytokines in lipopolysaccharide-stimulated murine macrophages, indicating its potential as an anti-inflammatory agent (Soromou, Zhang, Li, Chen, Guo, Huo, Guan, Lu, & Deng, 2012).

Properties

IUPAC Name

7-methylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-10(2)8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXZCGJAOWNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455317
Record name 1-Nonanol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33234-93-4
Record name 1-Nonanol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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